molecular formula C9H15NO3 B13575037 (2R)-N-Boc-azetidine-2-carbaldehyde

(2R)-N-Boc-azetidine-2-carbaldehyde

Cat. No.: B13575037
M. Wt: 185.22 g/mol
InChI Key: UEGGEIJWHPDPLL-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-formylazetidine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a formylazetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-formylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the desired ester . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (2R)-2-formylazetidine-1-carboxylate may involve continuous flow microreactor systems. These systems offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-formylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of tert-butyl (2R)-2-carboxylazetidine-1-carboxylate.

    Reduction: Formation of tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-formylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2R)-2-formylazetidine-1-carboxylate is unique due to its combination of a formyl group and an azetidine ring, which imparts distinct reactivity and potential biological activity.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl (2R)-2-formylazetidine-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3/t7-/m1/s1

InChI Key

UEGGEIJWHPDPLL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C=O

Origin of Product

United States

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